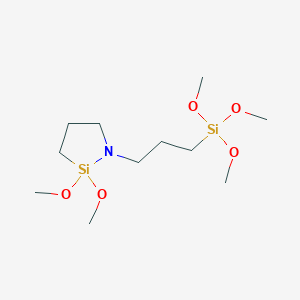
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine is a cyclic organosilicon compound with the molecular formula C11H27NO5Si2 and a molecular weight of 309.51 g/mol . This compound is known for its unique structure, which includes both silicon and nitrogen atoms within a five-membered ring. It is often used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine typically involves the reaction of bis(trimethoxysilylpropyl)amine with 3-chloropropyltrimethoxysilane . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is used in the modification of biomolecules and surfaces to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine involves its ability to form covalent bonds with various substrates through its silicon and nitrogen atoms. The compound can undergo hydrolysis to form silanol groups, which can further react with other functional groups to form stable bonds. This reactivity makes it useful in various applications where strong adhesion and modification of surfaces are required .
Comparación Con Compuestos Similares
Similar compounds to 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine include:
3-Aminopropyltrimethoxysilane: Used as a coupling agent and surface modifier.
Bis(trimethoxysilylpropyl)amine: Used in the synthesis of other organosilicon compounds.
3-Chloropropyltrimethoxysilane: Used as an intermediate in the synthesis of various organosilicon compounds.
Compared to these compounds, this compound is unique due to its cyclic structure, which imparts different reactivity and functional properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H27NO5Si2 |
|---|---|
Peso molecular |
309.51 g/mol |
Nombre IUPAC |
3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C11H27NO5Si2/c1-13-18(14-2)10-6-8-12(18)9-7-11-19(15-3,16-4)17-5/h6-11H2,1-5H3 |
Clave InChI |
OBSCXZUWRCYEQX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(CCCN1CCC[Si](OC)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
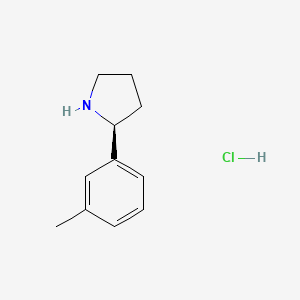
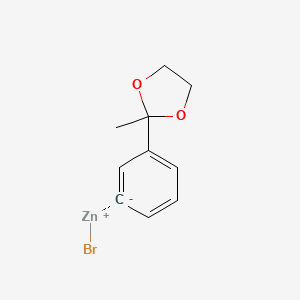
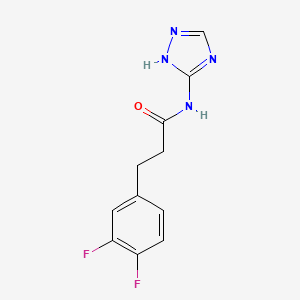
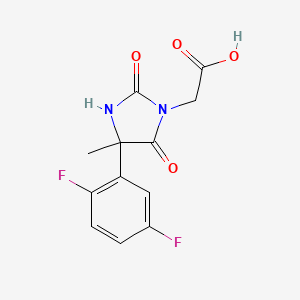

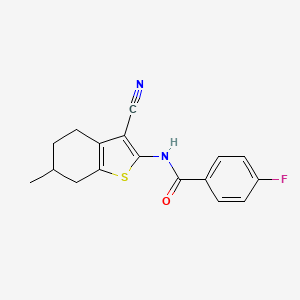
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
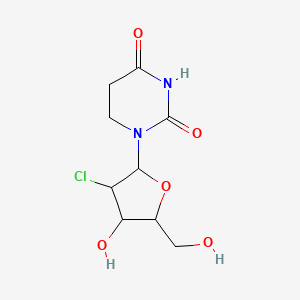
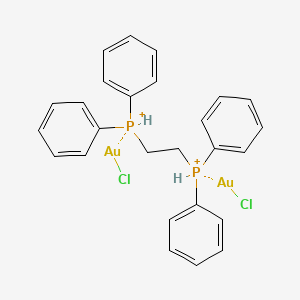
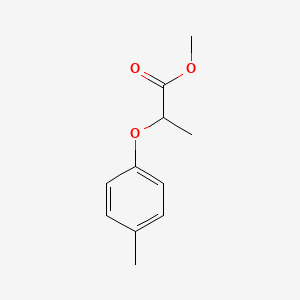
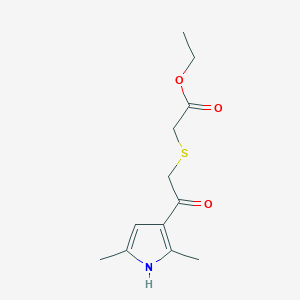
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
